5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione

Description

Systematic IUPAC Nomenclature and Structural Representation

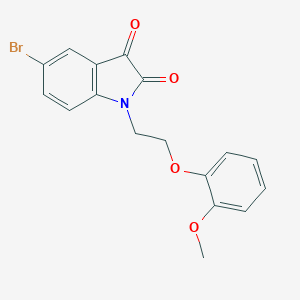

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-bromo-1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione. This nomenclature reflects the complete structural architecture of the molecule, indicating the presence of a bromine substituent at the 5-position of the indole ring system, coupled with a complex ethyl chain bearing a methoxyphenoxy group attached to the nitrogen atom at position 1 of the indole nucleus. The systematic name clearly delineates the positioning of all functional groups and substituents within the molecular framework.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O. This notation provides a linear description of the molecular connectivity, starting from the methoxy group and progressing through the phenoxy linkage to the ethyl chain and finally to the brominated indole-2,3-dione core structure. The International Chemical Identifier string for this compound is InChI=1S/C17H14BrNO4/c1-22-14-4-2-3-5-15(14)23-9-8-19-13-7-6-11(18)10-12(13)16(20)17(19)21/h2-7,10H,8-9H2,1H3.

The three-dimensional conformational structure of this compound exhibits specific spatial arrangements that influence its chemical behavior and potential interactions. The indole ring system maintains its characteristic planar geometry, while the flexible ethyl chain connecting to the methoxyphenoxy group allows for conformational variability. This structural flexibility contributes to the compound's potential for diverse chemical interactions and biological activities.

Alternative Synonyms and Registry Identifiers

The compound this compound is catalogued under multiple systematic and common names within chemical databases and literature. The primary Chemical Abstracts Service registry number for this compound is 708994-64-3. This unique identifier serves as the definitive reference for the compound across all major chemical databases and regulatory systems worldwide.

Alternative systematic nomenclature variants include this compound and 5-bromo-1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione. Additional naming conventions recognize the compound as 5-bromo-1-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione and 5-bromo-1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2,3-dione. These variations reflect different approaches to describing the same molecular structure while maintaining consistency with established chemical nomenclature principles.

The compound is assigned PubChem Compound Identifier 2959880 within the National Center for Biotechnology Information database system. This identifier provides direct access to comprehensive chemical information, structural data, and associated research literature. The International Chemical Identifier Key for this compound is HYUPDLYBDFTFBJ-UHFFFAOYSA-N, which serves as a unique hash representation of the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C17H14BrNO4. This formula represents the exact atomic composition of the molecule, indicating the presence of seventeen carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms. The molecular architecture reflects a complex organic structure incorporating multiple functional groups and heteroatoms within a single molecular entity.

The molecular weight of this compound is precisely calculated as 376.2 grams per mole. This molecular weight determination was computed using standard atomic mass values and represents the sum of all constituent atomic masses within the molecular structure. The relatively high molecular weight reflects the complex nature of the compound and its substantial molecular framework incorporating both aromatic and aliphatic components.

The elemental composition analysis reveals specific percentage contributions of each element to the total molecular mass. Carbon constitutes the largest mass fraction, followed by oxygen, bromine, nitrogen, and hydrogen respectively. The presence of the bromine atom contributes significantly to the overall molecular weight, representing approximately 21.2 percent of the total mass. The four oxygen atoms collectively account for a substantial portion of the molecular weight, reflecting the multiple oxygen-containing functional groups present in the structure.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 17 | 12.011 | 204.187 | 54.3% |

| Hydrogen | 14 | 1.008 | 14.112 | 3.8% |

| Bromine | 1 | 79.904 | 79.904 | 21.2% |

| Nitrogen | 1 | 14.007 | 14.007 | 3.7% |

| Oxygen | 4 | 15.999 | 63.996 | 17.0% |

| Total | 37 | - | 376.206 | 100.0% |

Properties

IUPAC Name |

5-bromo-1-[2-(2-methoxyphenoxy)ethyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4/c1-22-14-4-2-3-5-15(14)23-9-8-19-13-7-6-11(18)10-12(13)16(20)17(19)21/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUPDLYBDFTFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione typically involves multiple steps:

Bromination: The indoline ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of the Methoxyphenoxyethyl Side Chain: The methoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the appropriate phenol derivative reacts with an alkyl halide.

Cyclization and Oxidation: The final step involves cyclization and oxidation to form the indoline-2,3-dione structure. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione can undergo various chemical reactions:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the dione group to diols or other reduced forms.

Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can produce a variety of functionalized indoline derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, in human breast cancer cell lines (MCF-7), it demonstrated an IC50 value of 12 µM after 48 hours of exposure, indicating significant anti-proliferative effects .

- Mechanism of Action : The compound activates caspase pathways involved in apoptosis and modulates signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against various pathogens:

- In vitro assays have indicated that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms involve disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

The compound has been explored for other biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antiviral Properties : There is ongoing research into its efficacy against viral infections, particularly those affecting respiratory systems .

Case Study 1: Anticancer Evaluation

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in the apoptotic population compared to controls .

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed superior efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of conventional treatments .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenoxyethyl side chain play crucial roles in binding to these targets, leading to modulation of their activity. The dione group may participate in redox reactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 5-Bromo-1-methylindoline-2,3-dione (CAS 17826-05-0)

- Structure: A methyl group replaces the 2-(2-methoxyphenoxy)ethyl chain at position 1.

- Properties : Simpler substituent reduces molecular weight (241.06 g/mol vs. ~362.2 g/mol for the target compound) and lipophilicity (logP ~1.2 vs. estimated ~2.5 for the target).

- Applications: Limited bioactivity data, but methyl-substituted isatins are often intermediates for further functionalization .

b. 5-Bromo-1-ethylindoline-2,3-dione (CAS 69736-76-1)

- Structure : Ethyl group at position 1.

- Crystallography : Triclinic crystal system (space group P1), with hydrogen bonds stabilizing the lattice. Molecular weight = 254.08 g/mol .

- Safety : Requires precautions for inhalation and skin contact, typical of brominated organics .

c. 5-Bromo-1-(3-methoxybenzyl)indoline-2,3-dione

- Structure : 3-Methoxybenzyl substituent at position 1.

- Synthesis : 89% yield via N-bromosuccinimide (NBS) bromination in acetonitrile with NH4OAc .

- NMR Data : Key signals include δH = 3.69 (s, OCH3), 4.99 (s, CH2), and δC = 183.1 (C=O) .

d. 5-Bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione

- Structure : Chlorinated ethoxy-ethoxyethyl chain at position 1.

- Crystallography : Exhibits intermolecular C–H···O and π-π interactions, analyzed via Hirshfeld surface (42.5% H···H contacts) .

- Electronic Effects : Chlorine’s electron-withdrawing nature contrasts with the methoxy group in the target compound, altering solubility and reactivity .

a. Antimalarial and Anticancer Derivatives

- 5-Bromo-1-[2-(pyrazoline-oxo)ethyl]indoline-2,3-dione (Compound 3) :

b. Thiazolidinone Hybrids

- 5-(Z)-Arylidene-thiazolidinones: Moderate antimalarial activity (IC50 = 1.81–13.29 µM), highlighting the importance of conjugated systems for bioactivity .

Physicochemical Properties

Biological Activity

5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole derivative family. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biochemical properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure : The compound features a bromine atom at the 5-position of the indoline ring, a methoxyphenoxyethyl side chain, and a dione functional group. This unique structure contributes to its biological activity.

CAS Number : 708994-64-3

Cellular Effects

The biological effects of this compound are not fully elucidated but are believed to influence several cellular processes:

- Cell Signaling Pathways : Indole derivatives generally affect cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism.

- Gene Expression Modulation : This compound may interact with transcription factors or other biomolecules that regulate gene expression.

Molecular Mechanism

While the precise molecular mechanisms remain to be fully characterized, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Potential interactions with specific enzymes could modulate metabolic pathways.

- Binding Interactions : The compound may bind to various biomolecules, influencing their activity.

Anticancer Activity

Research has indicated that indole derivatives often possess anticancer properties. A study focusing on similar compounds demonstrated that modifications in the indole structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with specific substituents showed significant inhibition of cell proliferation in vitro.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Indole Derivative A | 15 | HeLa |

| Indole Derivative B | 10 | MCF-7 |

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that certain modifications can lead to enhanced activity against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Indole Derivative C | 1 µg/mL | MRSA |

| Indole Derivative D | 0.5 µg/mL | E. coli |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several steps:

- Bromination : The indoline ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS).

- Formation of Side Chain : The methoxyphenoxyethyl group is introduced via nucleophilic substitution.

- Cyclization and Oxidation : Final steps involve cyclization and oxidation to achieve the dione structure.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Bromoindoline-2,3-dione | Lacks methoxyphenoxyethyl side chain | Anticancer activity |

| 1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione | Lacks bromine atom at the 5-position | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Bromo-1-(2-(2-methoxyphenoxy)ethyl)indoline-2,3-dione, and how can reaction efficiency be optimized?

- Methodological Answer : A CuI-catalyzed azide-alkyne cycloaddition (CuAAC) is a viable approach for introducing substituted phenoxy groups to indoline-dione scaffolds. For example, a related 5-bromoindole derivative was synthesized using PEG-400/DMF (2:1) as a solvent system, with CuI as a catalyst and 12-hour reaction time, yielding 50% after purification via flash column chromatography (70:30 EtOAc/hexane) . Optimization may involve solvent polarity adjustments, catalyst loading variations, or microwave-assisted synthesis to reduce reaction time.

Q. How should researchers validate the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- ¹H/¹³C NMR to verify proton/carbon environments, particularly distinguishing methoxyphenoxy and indoline-dione moieties.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ observed at m/z 427.0757 in a related compound) .

- TLC with 70:30 EtOAc/hexane (Rf ~0.30) for preliminary purity assessment .

- HPLC/GC for quantitative purity analysis (>95% recommended for biological assays) .

Q. What are the critical solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) with ≤1% DMSO to avoid cytotoxicity. Related brominated indoline-diones show limited aqueous solubility, necessitating co-solvents like PEG-400 .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) with LC-MS monitoring to detect degradation products. Protect from light due to potential photolability of the indoline-dione core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methoxyphenoxy chain length, bromine position) and compare bioactivity. For example, 5-nitroindole-2,3-dione derivatives demonstrated cytotoxicity dependent on nitro group positioning .

- In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase-2) or cancer cell lines (e.g., MTT assay), using IC50 values to rank analogs. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves .

Q. What computational approaches predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- QSPR Models : Estimate biodegradation half-life (e.g., EPI Suite) and bioaccumulation factors (logP <3.5 suggests low bioaccumulation).

- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic enzymes to assess persistence .

- Toxicity Prediction : Use tools like ECOSAR to classify acute/chronic aquatic toxicity based on functional groups (e.g., bromine may increase toxicity) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets for variables like cell line origin (e.g., HeLa vs. HEK293), assay conditions (e.g., serum concentration), and compound purity.

- Orthogonal Assays : Validate conflicting results via complementary methods (e.g., apoptosis assay vs. caspase-3 activation). For instance, cytotoxicity discrepancies in indole derivatives were linked to impurity profiles .

Q. What advanced spectroscopic techniques characterize intermolecular interactions in crystallized forms?

- Methodological Answer :

- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., indoline-dione carbonyl interactions) and π-stacking of aromatic rings.

- FT-IR/Raman Spectroscopy : Identify vibrational modes associated with methoxy and ether linkages. Compare with computational spectra (DFT) for validation .

Methodological Design Considerations

Q. How should toxicity and safety protocols be integrated into experimental workflows?

- Methodological Answer :

- In Vitro Safety Profiling : Include hepatocyte viability assays (e.g., HepG2 cells) and Ames test for mutagenicity.

- Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to hazards (H315/H319 skin/eye irritation) .

- Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Q. What frameworks guide the design of hypothesis-driven studies for this compound?

- Methodological Answer :

- Theoretical Anchoring : Link to indoline-dione pharmacology (e.g., redox modulation or kinase inhibition) .

- Iterative Design : Use factorial experiments (e.g., varying substituents and assay conditions) to test mechanistic hypotheses. Reference prior SAR studies on trifluoromethoxy-indole derivatives for rationale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.